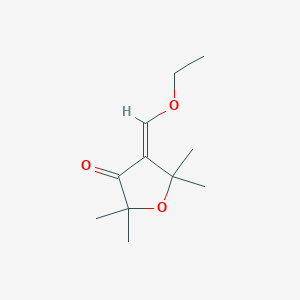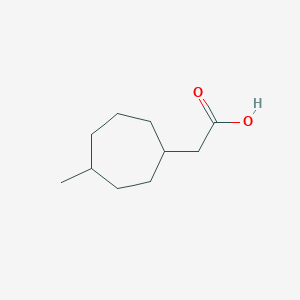
2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-(Propan-2-yl)-1,4-oxazepane with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes often incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂):
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Alcohols and Amines: Formed through reduction reactions.
Applications De Recherche Scientifique
2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Propan-2-yl)-1,4-oxazepane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-(Propan-2-yl)-1,4-oxazepane-4-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
Uniqueness
2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which makes it highly reactive and versatile for various chemical transformations. This reactivity allows it to be used as a key intermediate in the synthesis of a wide range of compounds, making it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H16ClNO2 |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
2-propan-2-yl-1,4-oxazepane-4-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO2/c1-7(2)8-6-11(9(10)12)4-3-5-13-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
CPLZIPIUFAHFIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CN(CCCO1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


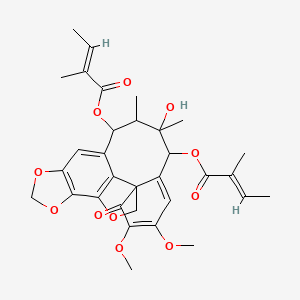
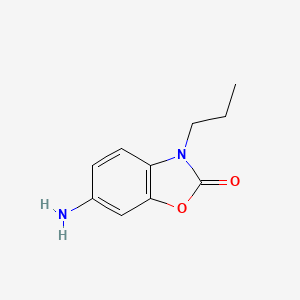
![[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)
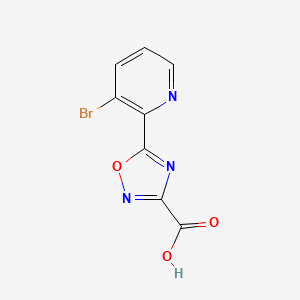

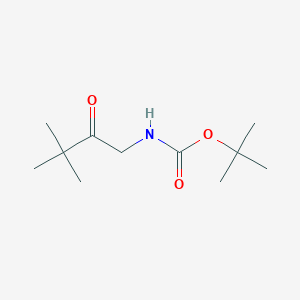
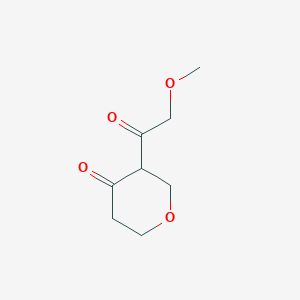
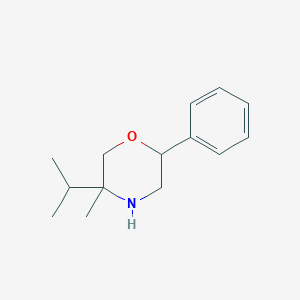
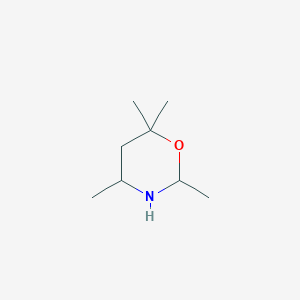
![3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol](/img/structure/B13069003.png)

![2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13069011.png)
